molecular formula C12H14O5 B12430362 Mono(3-hydroxybutyl)phthalate-d4

Mono(3-hydroxybutyl)phthalate-d4

Cat. No.: B12430362
M. Wt: 242.26 g/mol
InChI Key: CTDCWBUTXCPHAM-QFFDRWTDSA-N
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Description

Mono(3-hydroxybutyl)phthalate-d4 is a deuterium-labeled derivative of Mono(3-hydroxybutyl)phthalate. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the quantitation and tracing of chemical processes. The incorporation of deuterium atoms makes it particularly useful in studying metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mono(3-hydroxybutyl)phthalate-d4 is synthesized by the deuteration of Mono(3-hydroxybutyl)phthalate. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents.

Industrial Production Methods

The industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out under controlled conditions to ensure high purity and yield. The use of deuterated solvents and catalysts is common in these methods to facilitate the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

Mono(3-hydroxybutyl)phthalate-d4 undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can revert it back to the hydroxyl form.

Scientific Research Applications

Mono(3-hydroxybutyl)phthalate-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in studying chemical reactions and pathways.

    Biology: Helps in understanding metabolic processes and enzyme activities.

    Medicine: Utilized in pharmacokinetic studies to track drug metabolism and distribution.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Mono(3-hydroxybutyl)phthalate-d4 involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms allow for precise tracking using mass spectrometry and other analytical techniques. This helps in elucidating metabolic pathways and understanding the interaction of the compound with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Mono(3-hydroxybutyl)phthalate
  • Mono(2-ethylhexyl)phthalate
  • Mono(2-ethyl-5-hydroxyhexyl)phthalate

Uniqueness

Mono(3-hydroxybutyl)phthalate-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in research applications. This makes it particularly valuable in studies requiring accurate tracing of chemical and biological processes.

Properties

Molecular Formula

C12H14O5

Molecular Weight

242.26 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-(3-hydroxybutoxycarbonyl)benzoic acid

InChI

InChI=1S/C12H14O5/c1-8(13)6-7-17-12(16)10-5-3-2-4-9(10)11(14)15/h2-5,8,13H,6-7H2,1H3,(H,14,15)/i2D,3D,4D,5D

InChI Key

CTDCWBUTXCPHAM-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCC(C)O)[2H])[2H]

Canonical SMILES

CC(CCOC(=O)C1=CC=CC=C1C(=O)O)O

Origin of Product

United States

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